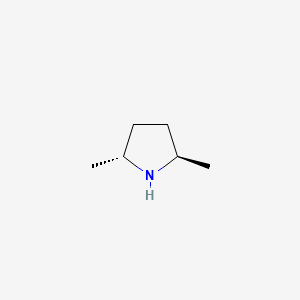

(2R,5R)-2,5-dimethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348946 | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39713-72-9, 62617-70-3 | |

| Record name | 2,5-Dimethylpyrrolidine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62617-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2R,5R)-2,5-dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-dimethylpyrrolidine is a chiral cyclic amine that serves as a versatile building block and chiral auxiliary in asymmetric synthesis. Its rigid, C2-symmetric structure is pivotal in the stereoselective synthesis of complex molecules, making a thorough understanding of its fundamental physicochemical properties essential for its effective application in research and drug development. This guide provides a comprehensive overview of the core basic properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic pathway.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized below. It is important to note that while data for the racemic mixture (cis and trans isomers) is available, specific experimental values for the pure (2R,5R) enantiomer are not always reported in the literature.

Table 1: Core Physicochemical Properties of 2,5-dimethylpyrrolidine

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃N | [1][2][3] |

| Molecular Weight | 99.17 g/mol | [1][2][3] |

| Boiling Point | 105-106 °C | For the mixture of cis and trans isomers.[2] |

| Density | 0.81 g/mL at 25 °C | For the mixture of cis and trans isomers.[2] |

| pKa | Not explicitly reported | Expected to be in the typical range for secondary amines (pKa ~10-11). |

| Melting Point | Not available | |

| Solubility | Not explicitly reported |

Note: The hydrochloride salt of this compound is also commercially available and has a molecular weight of 135.64 g/mol .[4][5]

Experimental Protocols

Detailed methodologies for determining the key basic properties of this compound are provided below. These protocols are generalized and can be adapted for specific laboratory settings.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its reactivity and behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[6][7]

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system (e.g., methanol-water) to create a solution of known concentration (e.g., 0.05 M).[8]

-

Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred with a magnetic stirrer to ensure homogeneity.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the amine solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

Determination of Boiling Point by Micro Boiling Point Method

The boiling point is a fundamental physical constant that is indicative of a liquid's volatility and purity.

Methodology:

-

Apparatus Setup: A small test tube containing a few drops of this compound is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[9][10]

-

Heating: The assembly is heated in a Thiele tube or an oil bath. The temperature of the bath is gradually increased.[9][11]

-

Observation: As the liquid heats up, dissolved air will be expelled from the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.[10]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9][10] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.[9][12]

Determination of Density using a Pycnometer

Density is an intrinsic property of a substance and is defined as its mass per unit volume.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid that emerges from the capillary is wiped off.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. For higher precision, the temperature of the liquid should be controlled and recorded.[13][14]

Synthesis Pathway

This compound is typically synthesized from a chiral precursor to ensure the desired stereochemistry. An improved synthesis starts from (+)-(2S,5S)-2,5-hexanediol.[15] The general workflow for this synthesis is outlined below.

Caption: Synthetic pathway for this compound.

Conclusion

References

- 1. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyrrolidine, mixture of cis and trans 93 , technical grade 3378-71-0 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride 97% | CAS: 70144-18-2 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chymist.com [chymist.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. batman.edu.tr [batman.edu.tr]

- 14. calnesis.com [calnesis.com]

- 15. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (2R,5R)-2,5-dimethylpyrrolidine

CAS Number: 62617-70-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-dimethylpyrrolidine is a chiral cyclic amine that serves as a valuable building block and chiral auxiliary in asymmetric synthesis.[1] Its C2-symmetric structure is pivotal in transferring stereochemical information, enabling the synthesis of enantiomerically pure compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is harmful if swallowed.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃N | [2] |

| Molecular Weight | 99.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (-)-trans-2,5-Dimethylpyrrolidine, (2R,5R)-(-)-2,5-dimethylpyrrolidine | [2] |

Physical Properties

Note: Some physical properties are reported for a mixture of cis and trans isomers.

| Property | Value | Reference(s) |

| Boiling Point | 105-106 °C (lit.) | |

| Density | 0.81 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4299 (lit.) |

Spectroscopic Data

¹H NMR (Proton NMR):

-

-CH(CH₃)- (methine protons): Multiplets, typically in the range of 2.5-3.5 ppm.

-

-CH₂- (methylene protons): Multiplets, typically in the range of 1.2-2.0 ppm.

-

-CH₃ (methyl protons): Doublets, typically in the range of 1.0-1.3 ppm.

-

-NH- (amine proton): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon NMR):

-

-CH(CH₃)- (methine carbons): Typically in the range of 50-60 ppm.

-

-CH₂- (methylene carbons): Typically in the range of 30-40 ppm.

-

-CH₃ (methyl carbons): Typically in the range of 20-25 ppm.

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z = 99.

-

Common fragmentation patterns would involve the loss of a methyl group (M-15) leading to a fragment at m/z = 84.

Infrared (IR) Spectroscopy:

-

N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (alkane): Strong bands in the region of 2850-2960 cm⁻¹.

-

N-H bend: A moderate band in the region of 1590-1650 cm⁻¹.

Experimental Protocols: Synthesis of this compound

An effective and widely cited method for the synthesis of this compound proceeds from the achiral starting material 2,5-hexanedione.[1][3] The key step is the asymmetric reduction of the diketone to the chiral diol, (2S,5S)-2,5-hexanediol, using baker's yeast (Saccharomyces cerevisiae).[1][3] The diol is then converted to the target pyrrolidine.

Workflow for the Synthesis of this compound

Detailed Methodology

Step 1: Asymmetric Reduction of 2,5-Hexanedione to (2S,5S)-2,5-Hexanediol [1][3]

-

Preparation of the Yeast Suspension: In a sterile flask, suspend baker's yeast in a solution of sucrose in warm water (approximately 35-40°C). Allow the yeast to activate for about 30 minutes.

-

Reduction Reaction: Add 2,5-hexanedione to the activated yeast suspension. The reaction is typically carried out at room temperature with gentle stirring for 48-72 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography on silica gel.

Step 2: Conversion of (2S,5S)-2,5-Hexanediol to this compound [3]

-

Mesylation of the Diol: Dissolve the purified (2S,5S)-2,5-hexanediol in dichloromethane and cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0°C for a few hours. The reaction progress can be monitored by TLC.

-

Work-up of the Mesylate: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.

-

Cyclization with Benzylamine: Dissolve the crude dimesylate in a suitable solvent, such as acetonitrile, and add benzylamine. Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Work-up and Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an appropriate solvent and wash with water to remove any salts. The crude N-benzylpyrrolidine can be purified by column chromatography. The N-benzyl group is then removed by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) to yield the final product, this compound.

-

Final Purification: The final product can be purified by distillation under reduced pressure.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry has been established, the auxiliary is removed.

General Workflow for a Chiral Auxiliary

Examples of Applications

This compound has been successfully employed in a variety of asymmetric transformations, including:

-

Asymmetric Alkylation: The formation of chiral enamines from the reaction of this compound with ketones or aldehydes allows for the diastereoselective alkylation of the α-carbon. Subsequent hydrolysis of the enamine yields the enantiomerically enriched α-alkylated carbonyl compound and regenerates the chiral auxiliary.

-

Asymmetric Michael Additions: Chiral enamines derived from this auxiliary can undergo diastereoselective conjugate addition to α,β-unsaturated carbonyl compounds.

-

Asymmetric Aldol Reactions: The chiral environment provided by the auxiliary can control the stereochemical outcome of aldol reactions.

Role in Drug Development

The pyrrolidine ring is a common scaffold in many FDA-approved drugs and biologically active natural products.[4][5] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.[4]

While this compound itself is not typically found as a core structural component in final drug molecules, its role as a chiral auxiliary is critical in the synthesis of enantiomerically pure pharmaceutical intermediates.[6] The ability to selectively synthesize one enantiomer of a drug is of paramount importance, as different enantiomers can have different pharmacological, metabolic, and toxicological profiles.

By enabling the efficient and highly selective synthesis of chiral building blocks, this compound contributes significantly to the development of new therapeutics, including antiviral and anticancer agents.[6] Its use allows medicinal chemists to construct complex molecular architectures with a high degree of stereochemical control, which is essential for optimizing drug-target interactions and improving the safety and efficacy of new medicines.[6]

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. nbinno.com [nbinno.com]

(2R,5R)-2,5-Dimethylpyrrolidine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of (2R,5R)-2,5-dimethylpyrrolidine, a pivotal chiral auxiliary in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document outlines the molecule's fundamental properties, applications in asymmetric synthesis, and detailed experimental protocols.

Core Molecular Data

This compound is a chiral diamine that serves as a valuable building block and controller in stereoselective reactions. Its structural and physical properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C6H13N | [1][2][3][4] |

| Molecular Weight | 99.17 g/mol | [1][2][3][4] |

| CAS Number | 62617-70-3 | [1][2] |

| Appearance | Liquid | [5] |

| Hydrochloride Salt CAS | 70144-18-2 | [6][7] |

| Hydrochloride Mol. Weight | 135.64 g/mol | [7] |

Applications in Asymmetric Synthesis

This compound is widely recognized for its role as a chiral auxiliary.[2] Its C2-symmetric chiral structure is instrumental in guiding the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. A primary application is in the formation of chiral enamines, which are key intermediates in asymmetric alkylation and aldol reactions.

The general workflow for its use as a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This process allows for the stereocontrolled formation of a new carbon-carbon bond.

Experimental Protocol: Asymmetric Alkylation of a Ketone

The following is a representative protocol for the asymmetric alkylation of a ketone using this compound as a chiral auxiliary. This procedure is based on established methodologies in asymmetric synthesis.

Objective: To synthesize an enantiomerically enriched α-alkylated ketone from a prochiral ketone precursor.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

This compound

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Electrophile (e.g., benzyl bromide)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH4Cl solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Formation of the Chiral Enamine:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of enamine formation.

-

Remove the solvent under reduced pressure to yield the crude chiral enamine.

-

-

Alkylation of the Enamine:

-

In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

Add the crude enamine (1.0 eq) dissolved in anhydrous THF to the LDA solution at -78 °C.

-

After stirring for 2 hours, add the electrophile (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

-

-

Hydrolysis and Product Isolation:

-

Quench the reaction by adding a saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent in vacuo.

-

The resulting crude product is the alkylated imine, which is then hydrolyzed by stirring with 2M HCl to yield the α-alkylated ketone. The chiral auxiliary can be recovered from the aqueous layer after basification.

-

-

Purification and Analysis:

-

Purify the crude ketone product using flash column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

The logical relationship between the key steps of this protocol is illustrated in the diagram below.

References

- 1. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (2R,5S)-2,5-dimethylpyrrolidine CAS#: 1217794-57-4 [m.chemicalbook.com]

- 6. This compound HCl ee | 70144-18-2 | VCA14418 [biosynth.com]

- 7. scbt.com [scbt.com]

Synthesis of Enantiopure trans-2,5-Dimethylpyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantiopure trans-2,5-dimethylpyrrolidine scaffold is a crucial chiral building block in the synthesis of a wide range of pharmaceuticals, ligands for asymmetric catalysis, and chiral auxiliaries. Its C2-symmetric nature provides a unique stereochemical environment that is highly valuable in modern organic synthesis. This technical guide provides an in-depth overview of two prominent and effective methods for the synthesis of enantiopure trans-2,5-dimethylpyrrolidines, focusing on detailed experimental protocols and quantitative data to facilitate replication and further development by researchers in the field.

Enzymatic Desymmetrization of 2,5-Hexanedione

A highly efficient and stereoselective method for the synthesis of (2S,5S)-hexanediol, a direct precursor to (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine, involves the enzymatic reduction of the prochiral 2,5-hexanedione. This biocatalytic approach offers exceptional levels of enantioselectivity and operates under mild reaction conditions. The key to this transformation is the use of a dehydrogenase enzyme, such as Gre2p from Saccharomyces cerevisiae, which selectively delivers hydride to produce the desired (S,S)-diol.

Quantitative Data for Enzymatic Reduction

| Substrate | Enzyme | Product | Conversion Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| 2,5-Hexanedione | Gre2p from Saccharomyces cerevisiae | (2S,5S)-Hexanediol | >99% | >99.9% | >99.9% | [1] |

Experimental Workflow: Enzymatic Reduction and Subsequent Cyclization

Detailed Experimental Protocol: Enzymatic Reduction of 2,5-Hexanedione

This protocol is based on the highly efficient bioreduction using a recombinant dehydrogenase.[1]

Materials:

-

2,5-Hexanedione

-

Recombinant Gre2p dehydrogenase from Saccharomyces cerevisiae

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

-

Cofactor and Enzyme Addition: Add the NADPH cofactor (or the components of the cofactor regeneration system) to the buffer. Subsequently, add the purified Gre2p dehydrogenase to the solution and stir gently to ensure homogeneity.

-

Substrate Addition: Add 2,5-hexanedione to the reaction mixture. The concentration of the substrate should be optimized based on the enzyme activity and stability.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours), or until complete conversion of the starting material is observed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and saturate the aqueous phase with sodium chloride.

-

Extraction: Extract the product, (2S,5S)-hexanediol, from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diol.

-

Purification: Purify the crude (2S,5S)-hexanediol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the enantiopure product.

Chiral Auxiliary-Mediated Synthesis

An alternative and robust strategy for the asymmetric synthesis of trans-2,5-dimethylpyrrolidine employs a chiral auxiliary, such as (S)-α-methylbenzylamine. This method involves the diastereoselective formation of a chiral pyrrolidine derivative, followed by the removal of the auxiliary to yield the enantiopure target molecule.

Quantitative Data for Chiral Auxiliary-Mediated Synthesis

| Starting Material | Chiral Auxiliary | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| 2,5-Hexanediol (mixture of isomers) | (S)-α-Methylbenzylamine | (2S,5S)-2,5-Dimethylpyrrolidine | 15% | ≥ 97% | [2] |

Experimental Workflow: Chiral Auxiliary Approach

Detailed Experimental Protocol: Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine using (S)-α-Methylbenzylamine

This protocol is adapted from the synthesis utilizing a chiral auxiliary for diastereoselective cyclization.[2]

Materials:

-

A mixture of isomers of 2,5-hexanediol

-

(S)-α-Methylbenzylamine

-

p-Toluenesulfonic acid (TsOH)

-

Toluene

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereoselective Cyclization:

-

To a solution of a mixture of 2,5-hexanediol isomers in toluene, add (S)-α-methylbenzylamine and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Separation of Diastereomers:

-

The resulting crude product is a mixture of diastereomers. The desired (S,S,S)-diastereomer can be separated by fractional crystallization or by column chromatography on silica gel. For crystallization, a suitable solvent system must be determined empirically.

-

-

Removal of the Chiral Auxiliary:

-

Dissolve the isolated, diastereomerically pure N-(α-methylbenzyl)-(2S,5S)-2,5-dimethylpyrrolidine in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 12 is reached.

-

Extract the free amine into diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the product) to yield enantiopure (2S,5S)-2,5-dimethylpyrrolidine.

-

Conclusion

The synthesis of enantiopure trans-2,5-dimethylpyrrolidines can be achieved through several effective strategies. The enzymatic reduction of 2,5-hexanedione stands out for its exceptional stereoselectivity and mild reaction conditions, making it an attractive green chemistry approach. The chiral auxiliary-mediated route, while potentially involving more conventional synthetic steps and diastereomer separation, offers a robust and reliable alternative. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired enantiopurity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize these valuable chiral building blocks.

References

- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Purification and properties of two oxidoreductases catalyzing the enantioselective reduction of diacetyl and other diketones from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2R,5R)-2,5-dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2R,5R)-2,5-dimethylpyrrolidine. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document leverages high-quality predicted data to serve as a valuable resource for spectral interpretation and structural verification. It includes comprehensive data tables, detailed experimental protocols for acquiring similar spectra, and logical workflow diagrams to guide researchers in their analytical endeavors.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

1.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 1.10 | Doublet | 6.8 |

| CH₂ | 1.45 - 1.60 | Multiplet | - |

| CH | 2.90 - 3.05 | Multiplet | - |

| NH | 1.50 (broad) | Singlet | - |

1.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 21.5 |

| CH₂ | 34.0 |

| CH | 55.0 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound. Instrument-specific parameters may require optimization.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Define the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128 or more) is typically required.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectra to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound and a logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: A logical workflow for the NMR analysis of organic compounds.

The Genesis and Evolution of C2-Symmetric Pyrrolidines: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, has captivated the attention of chemists for over a century.[1] Within this class of nitrogen-containing heterocycles, those possessing C2 symmetry have emerged as exceptionally powerful tools in the realm of asymmetric synthesis. Their unique stereochemical properties have positioned them as "privileged ligands" in both metal-catalyzed and organocatalytic transformations, enabling the efficient and highly selective synthesis of chiral molecules.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of C2-symmetric pyrrolidines, alongside their applications in asymmetric catalysis, offering valuable insights for researchers and professionals in drug discovery and development.

A Historical Perspective: The Rise of C2 Symmetry in Catalysis

The concept of utilizing C2-symmetric chiral ligands to induce asymmetry in chemical reactions was a groundbreaking development in catalysis. The rationale behind this approach is that the C2 symmetry of the ligand reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity.[3] One of the earliest and most celebrated examples of this principle was the development of the C2-symmetric diphosphine ligand, DIPAMP, by William S. Knowles and his team at Monsanto in 1968. This pioneering work, which was instrumental in the industrial synthesis of L-DOPA, led to Knowles sharing the 2001 Nobel Prize in Chemistry.[2]

The success of C2-symmetric phosphine ligands spurred the exploration of other molecular scaffolds, and the pyrrolidine ring, readily available from the chiral pool, presented an attractive starting point. Early investigations into pyrrolidine-based organocatalysis can be traced back to the work of Hajos and Parrish, and Eder, Sauer, and Wiechert in 1971, who independently discovered the proline-catalyzed intramolecular aldol reaction.[4][5] However, the full potential of pyrrolidine-based organocatalysis remained largely untapped until the seminal reports by List and Barbas, and MacMillan in 2000, which marked the dawn of modern organocatalysis.[4][5] These studies demonstrated the remarkable ability of simple chiral amines, including proline and its derivatives, to catalyze a wide range of asymmetric transformations with high efficiency and enantioselectivity.

Synthetic Strategies for C2-Symmetric Pyrrolidines

The demand for enantiomerically pure C2-symmetric pyrrolidines has driven the development of numerous synthetic strategies. These can be broadly categorized into two main approaches: synthesis from the chiral pool and asymmetric catalytic methods.

From the Chiral Pool: Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids and carbohydrates have proven to be particularly valuable precursors for C2-symmetric pyrrolidines.

1. From Amino Acids:

-

L-Alanine: One of the earliest and most notable syntheses of a C2-symmetric pyrrolidine is the preparation of (2S,5S)-trans-2,5-dimethylpyrrolidine from L-alanine, developed by Schlessinger. This approach involves the conversion of L-alanine into a key intermediate that undergoes cyclization to form the pyrrolidine ring.

-

Glutamic Acid: L-Glutamic acid is another versatile starting material. It can be converted to pyroglutamic acid, which serves as a precursor for various substituted pyrrolidines. For instance, (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine can be synthesized from L-glutamic acid through a multi-step sequence involving reduction and cyclization.

2. From Carbohydrates:

-

D-Mannitol: The C2-symmetric nature of D-mannitol makes it an ideal starting material for the synthesis of correspondingly symmetric pyrrolidines. A common strategy involves the conversion of D-mannitol into a 1,4-diol, which can then be transformed into the desired pyrrolidine through a series of functional group manipulations and cyclization.[2]

Below is a DOT script illustrating the synthetic pathway from D-Mannitol to a C2-symmetric pyrrolidine derivative.

Caption: Synthetic pathway from D-Mannitol to a C2-symmetric pyrrolidine.

Asymmetric Catalytic Methods

While the chiral pool provides a reliable source of enantiopure starting materials, asymmetric catalytic methods offer a more convergent and often more flexible approach to C2-symmetric pyrrolidines. These methods typically involve the desymmetrization of achiral or meso starting materials using a chiral catalyst.

A notable example is the catalytic enantioselective synthesis of trans-2,5-dialkylpyrrolidines from achiral diketones, as demonstrated by Masamune and coworkers. This strategy utilizes a chiral reducing agent to effect an enantioselective reduction of the diketone to a chiral diol, which is then converted to the pyrrolidine.[1]

Applications in Asymmetric Catalysis

C2-symmetric pyrrolidines have found widespread application as both organocatalysts and chiral ligands in metal-catalyzed reactions.

Organocatalysis

In the realm of organocatalysis, C2-symmetric pyrrolidines, particularly those derived from proline, are renowned for their ability to catalyze a variety of transformations with high enantioselectivity. The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The C2-symmetric framework of the catalyst effectively shields one face of the enamine, directing the electrophilic attack to the opposite face and thereby controlling the stereochemical outcome of the reaction.

The asymmetric aldol reaction is a classic example of a transformation that is efficiently catalyzed by C2-symmetric pyrrolidines. The table below summarizes the performance of various C2-symmetric pyrrolidine-based organocatalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | DMSO | 10 | 95 | >99:1 | 99 |

| Proline-Thiourea Bifunctional Catalyst | Toluene | rt | 92 | >20:1 | 91 |

| Cinchonine-derived Prolinamide | CH2Cl2 | -20 | 88 | 10:1 | 95 |

Data compiled from various sources.[6]

Below is a DOT script illustrating the enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Caption: Enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Metal Catalysis

In addition to their role as organocatalysts, C2-symmetric pyrrolidines are also highly effective chiral ligands for a variety of transition metals, including palladium, copper, and gold. The pyrrolidine nitrogen atom and other appended donor groups coordinate to the metal center, creating a chiral environment that influences the stereochemical course of the reaction.

One notable application is in the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. C2-symmetric pyrrolidine-based ligands have been shown to induce high levels of enantioselectivity in this important carbon-carbon bond-forming reaction.

Detailed Experimental Protocols

Synthesis of (2S,5S)-trans-2,5-Dimethylpyrrolidine from L-Alanine (Schlessinger's Method - Representative Procedure)

Step 1: Synthesis of (S)-2-amino-1-propanol To a stirred suspension of lithium aluminum hydride (X g, Y mol) in anhydrous tetrahydrofuran (THF, Z mL) at 0 °C under an argon atmosphere is added L-alanine (A g, B mol) portion-wise over 30 minutes. The reaction mixture is then heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (C mL), 15% aqueous sodium hydroxide (D mL), and water (E mL). The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-2-amino-1-propanol as a colorless oil.

Step 2: N-Protection (S)-2-amino-1-propanol (F g, G mol) is dissolved in a mixture of THF (H mL) and water (I mL). Sodium bicarbonate (J g, K mol) is added, followed by the dropwise addition of benzyl chloroformate (L mL, M mol) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the N-Cbz protected amino alcohol.

Step 3: Oxidation and subsequent steps leading to the pyrrolidine The subsequent steps involve oxidation of the alcohol to the corresponding aldehyde, followed by a series of transformations including a key cyclization step to form the pyrrolidine ring, and finally deprotection to yield (2S,5S)-trans-2,5-dimethylpyrrolidine. For detailed procedures and characterization data, please refer to the original literature.

Synthesis of (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine

This C2-symmetric pyrrolidine is a valuable chiral auxiliary and ligand. A common synthetic route starts from diethyl L-tartrate.

Step 1: Conversion of Diethyl L-tartrate to the corresponding diol. Diethyl L-tartrate is protected and reduced to afford the corresponding C2-symmetric diol.

Step 2: Mesylation and Cyclization. The diol is converted to the dimesylate, which then undergoes cyclization with a primary amine (e.g., benzylamine) to form the N-protected pyrrolidine.

Step 3: O-Methylation and Deprotection. The hydroxyl groups are methylated, followed by deprotection of the nitrogen to yield the final product, (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine.[7]

Conclusion

The discovery and development of C2-symmetric pyrrolidines represent a significant milestone in the field of asymmetric synthesis. From their origins as derivatives of natural products to their current status as highly versatile and efficient chiral catalysts and ligands, these molecules continue to play a pivotal role in the construction of complex chiral molecules. The ongoing exploration of new synthetic routes and applications of C2-symmetric pyrrolidines promises to deliver even more powerful tools for chemists in academia and industry, further advancing the frontiers of drug discovery and materials science.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

(2R,5R)-2,5-Dimethylpyrrolidine: A C₂-Symmetric Chiral Building Block for Asymmetric Synthesis

(2R,5R)-2,5-dimethylpyrrolidine is a C₂-symmetric chiral amine that has established itself as a versatile and powerful tool in the field of asymmetric synthesis. Its rigid, five-membered ring structure and the presence of two stereogenic centers at the 2 and 5 positions make it an effective chiral auxiliary and a precursor for chiral ligands and organocatalysts. This technical guide provides an in-depth overview of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectral Data

This compound is a colorless liquid at room temperature. Its physical and spectral properties are crucial for its characterization and handling in a laboratory setting. While data for the pure enantiomer is not always readily available, information for the mixture of cis and trans isomers provides a useful reference.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point (cis/trans mixture) | 105-106 °C |

| Density (cis/trans mixture) | 0.81 g/mL at 25 °C |

| CAS Number | 62617-70-3 |

Synthesis of this compound

The most widely adopted and efficient synthesis of enantiomerically pure this compound commences with the achiral starting material, 2,5-hexanedione. The key step in this synthetic route is the stereoselective reduction of the diketone to the corresponding (2S,5S)-2,5-hexanediol, which is then converted to the desired pyrrolidine.

Synthesis Pathway of this compound

Synthesis of this compound from 2,5-hexanedione.

Experimental Protocols

Step 1: Synthesis of (2S,5S)-2,5-Hexanediol

This step involves the enantioselective reduction of 2,5-hexanedione using baker's yeast (Saccharomyces cerevisiae).

-

Materials: 2,5-hexanedione, baker's yeast, sucrose, water.

-

Procedure: A suspension of baker's yeast and sucrose in warm water is prepared. 2,5-hexanedione is added to the fermenting yeast suspension. The mixture is stirred at room temperature for several days. The yeast is removed by filtration, and the filtrate is saturated with sodium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by distillation or crystallization to afford (2S,5S)-2,5-hexanediol.

Step 2: Synthesis of (2S,5S)-2,5-Hexanediol bismesylate

The hydroxyl groups of the diol are activated by conversion to mesylates.

-

Materials: (2S,5S)-2,5-hexanediol, methanesulfonyl chloride, triethylamine, dichloromethane.

-

Procedure: (2S,5S)-2,5-hexanediol is dissolved in dichloromethane, and the solution is cooled in an ice bath. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the bismesylate.

Step 3: Synthesis of N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine

The bismesylate undergoes a double nucleophilic substitution with benzylamine to form the pyrrolidine ring.

-

Materials: (2S,5S)-2,5-hexanediol bismesylate, benzylamine.

-

Procedure: The crude bismesylate is heated with an excess of benzylamine. After the reaction is complete, the mixture is cooled, and an aqueous solution of sodium hydroxide is added. The product is extracted with an organic solvent, and the organic layers are washed, dried, and concentrated. The crude product is purified by distillation.

Step 4: Synthesis of this compound

The benzyl protecting group is removed by hydrogenolysis.

-

Materials: N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine, palladium on carbon (Pd/C), ethanol, hydrogen gas.

-

Procedure: N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through celite, and the solvent is removed by distillation to yield this compound.

An alternative synthesis has been reported starting from a mixture of isomers of 2,5-hexanediol, which utilizes (S)-α-methylbenzylamine as a chiral auxiliary to achieve an enantiomerically pure product with an overall yield of 15% and an enantiomeric excess (e.e.) of ≥ 97%.[1][2]

Applications in Asymmetric Synthesis

This compound serves as a highly effective chiral auxiliary in a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. The C₂-symmetry of the auxiliary often leads to high levels of stereocontrol.

General Workflow for Asymmetric Synthesis

General workflow for using this compound as a chiral auxiliary.

Asymmetric Alkylation

The attachment of this compound to a carboxylic acid derivative forms a chiral amide. Deprotonation of this amide followed by reaction with an electrophile proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral product.

| Substrate | Electrophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| N-Propionyl-(2R,5R)-2,5-dimethylpyrrolidine | Benzyl bromide | (S)-2-Methyl-3-phenylpropionic acid | >95% | 85 |

| N-Butyryl-(2R,5R)-2,5-dimethylpyrrolidine | Methyl iodide | (S)-2-Methylbutanoic acid | >90% | 80 |

Asymmetric Aldol Reaction

Chiral amides derived from this compound can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner to afford aldol adducts. Cleavage of the auxiliary provides access to enantiomerically enriched β-hydroxy acids.

| Enolate Source | Aldehyde | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Propionyl-(2R,5R)-2,5-dimethylpyrrolidine Lithium Enolate | Benzaldehyde | syn-3-Hydroxy-2-methyl-3-phenylpropanoic acid | 95:5 | 78 |

| N-Acetyl-(2R,5R)-2,5-dimethylpyrrolidine Boron Enolate | Isobutyraldehyde | syn-3-Hydroxy-2,4-dimethylpentanoic acid | 98:2 | 82 |

Asymmetric Conjugate Addition

The chiral auxiliary can be used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems. This methodology is valuable for the stereoselective formation of carbon-carbon bonds at the β-position of a carbonyl group.

| Michael Acceptor | Nucleophile | Product | Enantiomeric Excess (e.e.) | Yield (%) |

| N-Crotonyl-(2R,5R)-2,5-dimethylpyrrolidine | Lithium dibenzylcuprate | (R)-3-Phenylbutanoic acid | >98% | 90 |

| N-Cinnamoyl-(2R,5R)-2,5-dimethylpyrrolidine | Lithium dimethylcuprate | (R)-3-Phenylbutanoic acid | >95% | 88 |

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its C₂-symmetric nature provides a powerful platform for achieving high levels of stereocontrol in a range of chemical transformations. The well-established synthetic routes to this auxiliary, coupled with its successful application in asymmetric alkylations, aldol reactions, and conjugate additions, underscore its importance for the synthesis of complex chiral molecules in both academic and industrial research. Its utility as a precursor for chiral ligands and organocatalysts further expands its significance in the field of stereoselective synthesis.

References

Methodological & Application

Asymmetric Synthesis Using (2R,5R)-2,5-Dimethylpyrrolidine Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral auxiliary that has proven to be a cornerstone in the field of asymmetric synthesis. Its rigid, well-defined structure allows for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for the construction of chiral molecules with high enantiomeric purity. This document provides detailed application notes and experimental protocols for the use of this auxiliary in key asymmetric transformations, including alkylation, aldol reactions, and Michael additions. The protocols are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in pharmaceutical and natural product synthesis.

Core Principle

The underlying principle of using this compound as a chiral auxiliary involves the temporary attachment of this chiral moiety to a prochiral substrate, typically through an amide linkage. The resulting chiral amide then directs the stereochemical outcome of a subsequent reaction, such as enolate alkylation, by sterically shielding one of the enolate faces. After the desired stereocenter has been created, the auxiliary can be cleanly removed and, in many cases, recovered for reuse, furnishing the enantiomerically enriched product.

Key Applications

The this compound auxiliary is most notably employed in the following asymmetric transformations:

-

Asymmetric Alkylation: The enolates derived from amides of this compound undergo highly diastereoselective alkylation with a variety of electrophiles.

-

Asymmetric Aldol Reactions: Chiral enolates generated from N-acylpyrrolidines react with aldehydes to produce chiral β-hydroxy amides with high levels of diastereoselectivity.

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated amides derived from this auxiliary proceeds with excellent stereocontrol.

Section 1: Asymmetric Alkylation of Carboxamides

The asymmetric alkylation of amide enolates derived from this compound is a robust method for the synthesis of α-substituted chiral carboxylic acid derivatives. The C₂-symmetry of the auxiliary provides a highly ordered transition state, leading to excellent diastereoselectivities.

Experimental Protocol: Asymmetric Alkylation of N-Propanoyl-(2R,5R)-2,5-dimethylpyrrolidine

This protocol describes the general procedure for the diastereoselective alkylation of the lithium enolate of N-propanoyl-(2R,5R)-2,5-dimethylpyrrolidine with an alkyl halide.

Materials:

-

N-Propanoyl-(2R,5R)-2,5-dimethylpyrrolidine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Enolate Formation: To a solution of N-propanoyl-(2R,5R)-2,5-dimethylpyrrolidine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add LDA solution (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 equiv) dropwise. The reaction temperature and time will vary depending on the reactivity of the electrophile. For reactive electrophiles like benzyl bromide, the reaction is typically stirred at -78 °C for 2-4 hours. For less reactive electrophiles, the temperature may be slowly raised to -40 °C or 0 °C.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The diastereomeric excess (d.e.) of the product can be determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by capillary gas chromatography (GC).

Data Presentation: Diastereoselective Alkylation

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | d.e. (%) |

| 1 | CH₃I | CH₃ | 85 | >95 |

| 2 | CH₃CH₂I | CH₃CH₂ | 88 | >95 |

| 3 | PhCH₂Br | PhCH₂ | 92 | >95 |

| 4 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 87 | >95 |

Data is representative of typical results and may vary based on specific reaction conditions.

Logical Relationship: Stereochemical Control in Alkylation

Caption: Stereocontrol in the alkylation of amides with the (2R,5R)-dimethylpyrrolidine auxiliary.

Section 2: Asymmetric Aldol Reactions

The this compound auxiliary can be utilized to control the stereochemistry of aldol reactions. The lithium enolates of N-acylpyrrolidines add to aldehydes to afford syn- or anti-aldol products with high diastereoselectivity, depending on the reaction conditions and the nature of the enolate.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for the diastereoselective aldol reaction between the lithium enolate of an N-acyl-(2R,5R)-2,5-dimethylpyrrolidine and an aldehyde.

Materials:

-

N-Acyl-(2R,5R)-2,5-dimethylpyrrolidine (e.g., N-acetyl or N-propanoyl)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions

-

Inert atmosphere

Procedure:

-

Enolate Formation: Generate the lithium enolate as described in the asymmetric alkylation protocol (Section 1).

-

Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the stirred enolate solution. Stir the reaction mixture at -78 °C for 1-3 hours.

-

Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and perform an aqueous work-up as described in the alkylation protocol.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the aldol adduct by NMR spectroscopy or HPLC analysis.

Data Presentation: Diastereoselective Aldol Reactions

| Entry | Aldehyde | Product | Yield (%) | d.r. (syn:anti) |

| 1 | Benzaldehyde | β-hydroxy-β-phenyl | 85 | >95:5 |

| 2 | Isobutyraldehyde | β-hydroxy-γ-methyl | 80 | >95:5 |

| 3 | Acetaldehyde | β-hydroxy | 75 | 90:10 |

Data is representative and the stereochemical outcome (syn vs. anti) can be influenced by the enolate geometry and reaction conditions.

Experimental Workflow: Asymmetric Aldol Reaction

Caption: Workflow for the asymmetric aldol reaction using the (2R,5R)-dimethylpyrrolidine auxiliary.

Section 3: Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated amides derived from this compound provides a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives. Organocuprates are commonly used nucleophiles in this transformation.

Experimental Protocol: Asymmetric Michael Addition of an Organocuprate

This protocol describes the conjugate addition of a lithium dialkylcuprate to an N-enoyl-(2R,5R)-2,5-dimethylpyrrolidine.

Materials:

-

N-Enoyl-(2R,5R)-2,5-dimethylpyrrolidine (e.g., N-crotonoyl)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Copper(I) Iodide (CuI)

-

Organolithium reagent (e.g., n-butyllithium, methyllithium)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution containing ammonia

-

Standard glassware for anhydrous reactions

-

Inert atmosphere

Procedure:

-

Cuprate Formation: Suspend CuI (2.0 equiv) in anhydrous Et₂O or THF at -40 °C under an inert atmosphere. Add the organolithium reagent (2.0 equiv) dropwise and stir the mixture until a homogenous solution of the lithium dialkylcuprate is formed.

-

Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of the N-enoyl-(2R,5R)-2,5-dimethylpyrrolidine (1.0 equiv) in the same anhydrous solvent dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (containing ~10% ammonia to dissolve copper salts). Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric excess of the Michael adduct by HPLC or GC analysis.

Data Presentation: Asymmetric Michael Additions

| Entry | Nucleophile (R₂CuLi) | Product (R) | Yield (%) | d.e. (%) |

| 1 | (CH₃)₂CuLi | CH₃ | 90 | >98 |

| 2 | (n-Bu)₂CuLi | n-Bu | 85 | >98 |

| 3 | (Ph)₂CuLi | Ph | 82 | >95 |

Data is representative of typical results achieved with N-crotonoyl-(2R,5R)-2,5-dimethylpyrrolidine.

Section 4: Cleavage of the Chiral Auxiliary

A crucial step in any auxiliary-based asymmetric synthesis is the removal of the auxiliary to afford the desired chiral product. The amide bond to the this compound auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, or aldehydes.

Experimental Protocols for Auxiliary Cleavage

Protocol 4.1: Reductive Cleavage to Chiral Alcohols

-

To a solution of the chiral amide (1.0 equiv) in anhydrous THF or Et₂O (0.1 M) at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) portion-wise.

-

Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser work-up).

-

Filter the resulting precipitate and wash thoroughly with an organic solvent. Concentrate the filtrate to obtain the crude chiral alcohol.

-

The chiral auxiliary can often be recovered from the reaction mixture.

Protocol 4.2: Hydrolysis to Chiral Carboxylic Acids

-

Dissolve the chiral amide in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a strong base (e.g., KOH or NaOH) (5-10 equiv) and heat the mixture to reflux for 12-48 hours.

-

After cooling, acidify the reaction mixture with concentrated HCl.

-

Extract the aqueous layer with an organic solvent to isolate the chiral carboxylic acid.

-

The protonated chiral auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.

Logical Relationship: Auxiliary Cleavage Pathways

Application Notes and Protocols for (2R,5R)-2,5-dimethylpyrrolidine in Organocatalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-dimethylpyrrolidine is a C2-symmetric chiral secondary amine that has emerged as a versatile and effective organocatalyst in a variety of asymmetric transformations. Its rigid, well-defined stereochemical structure allows for excellent facial discrimination of prochiral substrates, leading to high levels of enantioselectivity in the formation of new stereocenters. This document provides an overview of its application in key organocatalytic reactions, including detailed experimental protocols and a summary of reported performance data. The use of such organocatalysts is of significant interest in medicinal chemistry and drug development, offering a metal-free approach to the synthesis of chiral molecules.[1][2]

Catalytic Activation Pathway

This compound catalyzes reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. The C2-symmetry of the catalyst directs the approach of the reacting partner, effectively controlling the stereochemical outcome of the reaction.

Figure 1: Generalized enamine catalytic cycle for reactions mediated by this compound.

Applications in Asymmetric Organocatalysis

While direct and detailed applications of this compound as the sole catalyst are not extensively documented in readily available literature, its structural motif is a cornerstone in the design of more complex and highly efficient organocatalysts. The following sections provide data and protocols for reactions where pyrrolidine derivatives, including those with the trans-2,5-dimethyl substitution pattern, have proven effective. These serve as a strong predictive basis for the utility of this compound and provide excellent starting points for reaction optimization.

Asymmetric Michael Addition of Ketones to Nitroolefins

The conjugate addition of ketones to nitroolefins is a powerful C-C bond-forming reaction for the synthesis of valuable γ-nitro ketones, which are precursors to various functionalized molecules. Chiral pyrrolidine derivatives have been shown to catalyze this reaction with high stereoselectivity.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Pyrrolidine Derivatives

| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | A (20) | Toluene | rt | 24 | 99 | 95:5 | 98 |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | A (20) | Toluene | rt | 24 | 99 | 90:10 | 97 |

| 3 | Acetone | trans-β-Nitrostyrene | B (10) | neat | rt | 48 | 95 | - | 96 |

| 4 | Propanal | trans-β-Nitrostyrene | C (10) | CH2Cl2 | 0 | 72 | 85 | 90:10 | 88 |

Catalyst A : A C2-symmetric biaryl-based pyrrolidine. Catalyst B : A primary-secondary diamine catalyst based on bispidine. Catalyst C : A 2-substituted pyrrolidine derivative. Note: Specific data for this compound is limited; these examples represent the performance of structurally related catalysts.

Protocol 1: General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

-

This compound (or derivative) (10-20 mol%)

-

Ketone (2.0 mmol)

-

Nitroolefin (1.0 mmol)

-

Solvent (e.g., Toluene, CH2Cl2, or neat)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the this compound catalyst.

-

Add the solvent (if not neat) and stir to dissolve the catalyst.

-

Add the ketone to the reaction mixture.

-

Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature or 0 °C).

-

Add the nitroolefin to the reaction mixture.

-

Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR analysis.

Figure 2: Experimental workflow for the asymmetric Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds. The use of chiral pyrrolidine catalysts allows for the direct, asymmetric version of this transformation, providing access to chiral building blocks with high stereocontrol.

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by Proline and its Derivatives

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | rt | 4 | 68 | - | 76 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (5) | neat | rt | 96 | 99 | 95:5 | >99 |

| 3 | Acetone | Isobutyraldehyde | L-Proline (20) | neat | rt | 24 | 77 | - | 93 |

| 4 | Acetophenone | Trifluoroacetaldehyde ethyl hemiacetal | D (10) | Dichloroethane | 40 | 72 | 88 | - | 90 |

Catalyst D : (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. Note: While L-proline is a pyrrolidine derivative, its catalytic behavior provides a strong basis for the potential of this compound in similar transformations.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction

Materials:

-

This compound (or derivative) (5-30 mol%)

-

Ketone (2-10 equivalents)

-

Aldehyde (1.0 mmol)

-

Solvent (e.g., DMSO, or neat)

Procedure:

-

To a reaction vial, add the aldehyde and the ketone (which can also serve as the solvent if used in large excess).

-

If a co-solvent is used, add it at this stage.

-

Add the this compound catalyst to the mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature).

-

Monitor the reaction progress by TLC.

-

Upon completion, directly purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. The organocatalytic asymmetric version provides a direct route to chiral β-amino ketones and aldehydes.

Table 3: Asymmetric Mannich Reaction of Aldehydes with Imines Catalyzed by Pyrrolidine Derivatives

| Entry | Aldehyde | Imine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | L-Proline (20) | Dioxane | rt | 2 | 95 | >20:1 | 96 |

| 2 | Butanal | N-PMP-protected α-imino ethyl glyoxylate | E (10) | Dichloromethane | rt | 48 | 88 | 96:4 | >99 |

| 3 | Propanal | N-Boc-protected imine | F (10) | Toluene | -20 | 24 | 92 | 94:6 | 98 |

Catalyst E : (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid. Catalyst F : A cinchonine-derived bifunctional thiourea catalyst. Note: These examples showcase the high efficiency of pyrrolidine-based catalysts in Mannich reactions.